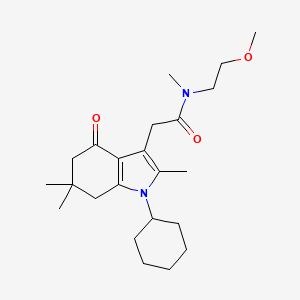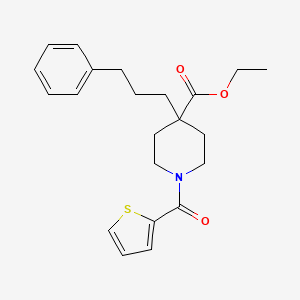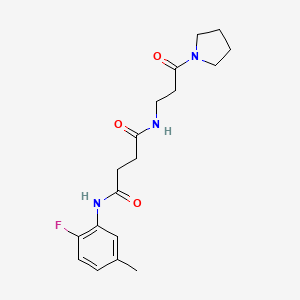
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide, also known as MPT0G211, is a novel small molecule compound that has shown potential as an anti-cancer agent. It belongs to the chromene family of compounds and has a unique chemical structure that gives it its anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide involves its ability to inhibit the activity of the proteasome, a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide leads to the accumulation of misfolded and damaged proteins, which in turn leads to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This ultimately leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it has been extensively studied and has shown promising results as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the proteasome and other cellular processes.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. Another area of interest is the investigation of the potential of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide and its effects on other cellular processes.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In vivo studies have also shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has anti-tumor activity in mouse models of cancer. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it has potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-9-26-16-7-6-15-12-18(21(24)27-19(15)13-16)20(23)22(8-10-25-2)14-17-5-4-11-28-17/h4-7,11-13H,3,8-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQFWCWPAVIJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(CCOC)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)

![2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4260603.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4260607.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4260632.png)
![(2,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4260643.png)
![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
![1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4260656.png)

![2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B4260667.png)

![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)